molecular formula C12H19BrN4O B10900771 (4-bromo-1-ethyl-1H-pyrazol-5-yl)(4-ethylpiperazin-1-yl)methanone

(4-bromo-1-ethyl-1H-pyrazol-5-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B10900771
M. Wt: 315.21 g/mol
InChI Key: NDJUMYIDOGZHTH-UHFFFAOYSA-N
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Description

(4-bromo-1-ethyl-1H-pyrazol-5-yl)(4-ethylpiperazin-1-yl)methanone is a heterocyclic compound that features both a pyrazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-ethyl-1H-pyrazol-5-yl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with ethyl chloroacetate, followed by cyclization.

    Coupling Reaction: Finally, the brominated pyrazole and the piperazine derivative are coupled using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromo substituent can lead to the formation of the corresponding hydrogenated pyrazole derivative.

    Substitution: The bromo group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-bromo-1-ethyl-1H-pyrazol-5-yl)(4-ethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, this compound can be used to study the interactions of pyrazole and piperazine derivatives with biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. Pyrazole and piperazine rings are common motifs in many drugs, and their combination in a single molecule may lead to novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (4-bromo-1-ethyl-1H-pyrazol-5-yl)(4-ethylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for various functional groups, while the piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-bromo-1-ethyl-1H-pyrazol-5-yl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of both a bromo substituent and an ethyl group on the pyrazole ring, combined with an ethylpiperazine moiety

Properties

Molecular Formula

C12H19BrN4O

Molecular Weight

315.21 g/mol

IUPAC Name

(4-bromo-2-ethylpyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H19BrN4O/c1-3-15-5-7-16(8-6-15)12(18)11-10(13)9-14-17(11)4-2/h9H,3-8H2,1-2H3

InChI Key

NDJUMYIDOGZHTH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=NN2CC)Br

Origin of Product

United States

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